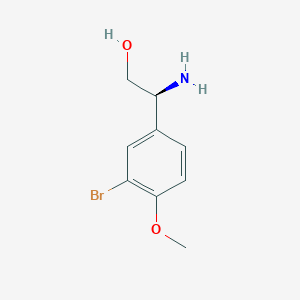

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

説明

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by an (S)-configured amino group at the C2 position, a hydroxyl group at the C1 position, and a 3-bromo-4-methoxyphenyl substituent. The bromine atom enhances molecular weight and polarizability, while the methoxy group contributes to solubility via hydrogen bonding. The amino and hydroxyl groups further increase polarity, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or proteolysis-targeting chimeras (PROTACs) .

特性

分子式 |

C9H12BrNO2 |

|---|---|

分子量 |

246.10 g/mol |

IUPAC名 |

(2S)-2-amino-2-(3-bromo-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |

InChIキー |

ONXLTZSDNHKCBK-MRVPVSSYSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)[C@@H](CO)N)Br |

正規SMILES |

COC1=C(C=C(C=C1)C(CO)N)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the desired position.

Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for chiral resolution on an industrial scale.

化学反応の分析

Types of Reactions

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

科学的研究の応用

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of (S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Isomers

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1212799-95-5)

- Molecular Formula: C₉H₁₂BrNO₂

- Molar Mass : 246.1 g/mol

- Key Differences: The bromine and methoxy groups are positioned at C4 and C2 of the phenyl ring, respectively, compared to C3 and C4 in the target compound. For example, para-substituted bromine may enhance steric hindrance, while ortho-methoxy could reduce π-π stacking efficiency .

Halogen-Substituted Analogs

(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213918-01-4)

- Molecular Formula: C₉H₉F₄NO

- Molar Mass : 223.17 g/mol

- Key Differences: Replaces bromine with fluorine and adds a trifluoromethyl group at C3. Fluorine’s smaller size and higher electronegativity reduce steric bulk and increase metabolic stability.

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9)

- Molecular Formula: C₈H₈ClFNO

- Molar Mass : 203.61 g/mol

- Key Differences: Chlorine (C3) and fluorine (C5) substituents create a dihalogenated system. Chlorine’s larger atomic radius compared to bromine may reduce binding specificity in hydrophobic pockets, while fluorine’s inductive effects could modulate pKa of the amino group .

Stereochemical and Functional Group Variants

(r)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS 1213018-30-4)

- Molecular Formula: C₈H₁₀BrFNO

- Molar Mass : 234.07 g/mol

- Key Differences : The (R)-configuration and replacement of methoxy with fluorine at C4. The stereochemistry impacts chiral recognition in enzyme-substrate interactions, while fluorine’s electronegativity may weaken hydrogen-bonding capacity compared to methoxy .

生物活性

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol, a compound with the molecular formula CHBrNO and a molecular weight of approximately 246.1 g/mol, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 246.10108 g/mol

- Melting Point : 110 – 112°C

- CAS Number : 1184434-68-1

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antihypertensive Effects : Similar compounds have been shown to exert long-lasting antihypertensive effects in animal models. For instance, β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine demonstrated significant reductions in blood pressure in rats and dogs .

- Cell Viability and Antiproliferative Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines such as HeLa and MCF-7. The concentration required to reduce cell viability by 50% (GI50) varies significantly among analogues, highlighting the importance of structural modifications in enhancing biological potency .

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound and its analogues:

| Compound | Cell Line | GI50 (μM) | % Cell Viability |

|---|---|---|---|

| This compound | HeLa | 0.33 ± 0.06 | 83% |

| Analogue 1 | HeLa | 0.58 ± 0.14 | 87% |

| Analogue 2 | MCF-7 | 1.1 ± 0.8 | 88% |

| Analogue 3 | HeLa | >100 | 81% |

Note : The GI50 values represent the concentration required to inhibit cell growth by 50% after a specified treatment duration, typically assessed via MTT assays.

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine was administered, resulting in a significant decrease in systolic blood pressure over a prolonged period. This suggests that compounds with similar structures may share antihypertensive properties due to their influence on vascular smooth muscle function and modulation of neurotransmitter release .

Case Study 2: Anticancer Activity

A series of experiments evaluated the antiproliferative effects of various analogues derived from this compound on cancer cell lines. Notably, certain derivatives exhibited low nanomolar potencies against HeLa cells, indicating that specific substitutions on the aromatic ring can significantly enhance anticancer activity . Morphological changes in treated cells were observed under microscopy, indicating apoptotic processes triggered by these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。